molecular formula C11H14N5O6P B14617166 6-(6-Amino-9H-purin-9-yl)-7-hydroxy-2-methoxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one CAS No. 58937-08-9

6-(6-Amino-9H-purin-9-yl)-7-hydroxy-2-methoxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one

Cat. No.: B14617166
CAS No.: 58937-08-9
M. Wt: 343.23 g/mol
InChI Key: NVGFLXWMWDMWLX-UHFFFAOYSA-N
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Description

6-(6-Amino-9H-purin-9-yl)-7-hydroxy-2-methoxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one is a complex organic compound with significant implications in various scientific fields This compound is characterized by its unique structure, which includes a purine base linked to a furodioxaphosphinine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6-Amino-9H-purin-9-yl)-7-hydroxy-2-methoxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one typically involves multi-step organic reactions. One common approach is the condensation of a purine derivative with a furodioxaphosphinine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(6-Amino-9H-purin-9-yl)-7-hydroxy-2-methoxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the purine base or the furodioxaphosphinine ring.

    Substitution: Functional groups such as amino and methoxy can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

6-(6-Amino-9H-purin-9-yl)-7-hydroxy-2-methoxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 6-(6-Amino-9H-purin-9-yl)-7-hydroxy-2-methoxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the conformation and activity of the target molecules. This interaction can modulate various biochemical pathways, leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Adenosine monophosphate: Shares the purine base but lacks the furodioxaphosphinine ring.

    Cyclic adenosine monophosphate: Similar in structure but with a different ring system.

    Adenosine-3’,5’-cyclic monophosphate: Another cyclic nucleotide with distinct functional groups.

Uniqueness

6-(6-Amino-9H-purin-9-yl)-7-hydroxy-2-methoxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one is unique due to its combination of a purine base with a furodioxaphosphinine ring, providing distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications that other similar compounds may not be suitable for.

Properties

CAS No.

58937-08-9

Molecular Formula

C11H14N5O6P

Molecular Weight

343.23 g/mol

IUPAC Name

6-(6-aminopurin-9-yl)-2-methoxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol

InChI

InChI=1S/C11H14N5O6P/c1-19-23(18)20-2-5-8(22-23)7(17)11(21-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17H,2H2,1H3,(H2,12,13,14)

InChI Key

NVGFLXWMWDMWLX-UHFFFAOYSA-N

Canonical SMILES

COP1(=O)OCC2C(O1)C(C(O2)N3C=NC4=C(N=CN=C43)N)O

Origin of Product

United States

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